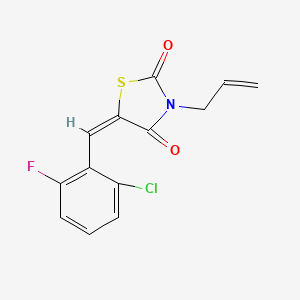![molecular formula C16H19FN2O4S2 B4058854 N-{4-[(butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4058854.png)
N-{4-[(butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Descripción general
Descripción
N-{4-[(butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H19FN2O4S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.07702760 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cathodic Cleavage and Electrochemical Properties
Research by Zanoni and Stradiotto (1991) demonstrated the electrochemical behavior and cathodic cleavage of benzenesulfonyl derivatives, highlighting the compound's utility in understanding electrochemical processes and the potential for synthesizing related compounds through electrochemical methods. This study offers insights into the electrochemical reduction mechanisms of sulfonyl derivatives, which could be pivotal for designing new electrochemical synthesis pathways (Zanoni & Stradiotto, 1991).
Cyclooxygenase-2 (COX-2) Inhibition
Hashimoto et al. (2002) explored the synthesis and evaluation of benzenesulfonamide derivatives as selective COX-2 inhibitors. This research is crucial for drug discovery efforts aiming to find new therapeutic agents for conditions like inflammation and pain. The introduction of a fluorine atom was found to notably increase COX-2 selectivity, showcasing the compound's relevance in medicinal chemistry (Hashimoto et al., 2002).
Synthesis and Chemical Analysis
Several studies have focused on the synthesis and chemical properties of related sulfonamide compounds. For instance, research on sulfoxidation of alkenes and alkynes using N-fluorobenzenesulfonimide (NFSI) as a radical initiator and selective oxidant by Zhang et al. (2016) underscores the compound's role in facilitating novel organic synthesis methods. This work contributes to the development of efficient strategies for producing sulfoxides, important in various chemical industries (Zhang et al., 2016).
Antitumor Activities
Owa et al. (2002) conducted a structure and gene expression relationship study of antitumor sulfonamides, including derivatives of benzenesulfonamide. This research offers a comprehensive understanding of how sulfonamide drugs interact with cancer cells, providing a foundation for developing more effective antitumor agents. It highlights the compound's potential in contributing to cancer treatment by inhibiting cell cycle progression and affecting gene expression related to tumor growth (Owa et al., 2002).
Crystal Structure Analysis
The study of the crystal structures and Hirshfeld surfaces of N-(2-fluorobenzoyl)-arylsulfonamides by Suchetan et al. (2016) provides valuable information on the molecular interactions and packing patterns of these compounds. Understanding the crystal structure is essential for designing drugs with optimized properties and for materials science applications, where the arrangement of molecules can significantly affect material behavior (Suchetan et al., 2016).
Propiedades
IUPAC Name |
N-butyl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S2/c1-2-3-12-18-24(20,21)15-10-6-14(7-11-15)19-25(22,23)16-8-4-13(17)5-9-16/h4-11,18-19H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHDYOTOHWLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)
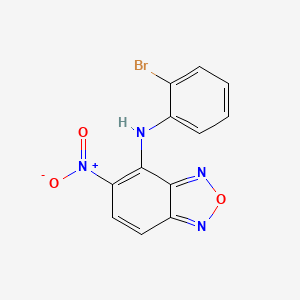
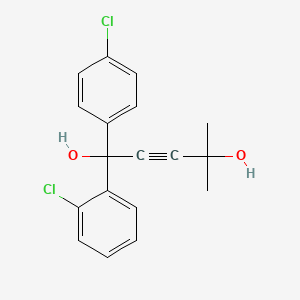
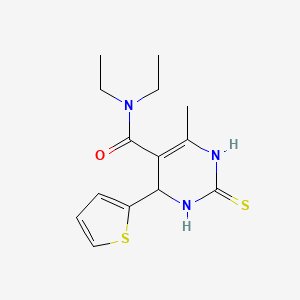
![3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4058811.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B4058818.png)
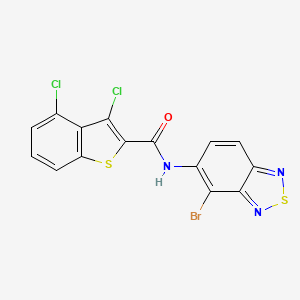
![N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4058833.png)
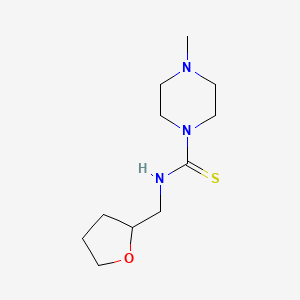
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide](/img/structure/B4058849.png)
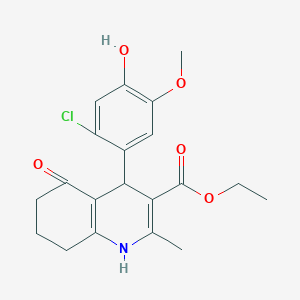
![1-isopropoxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4058865.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4058878.png)
